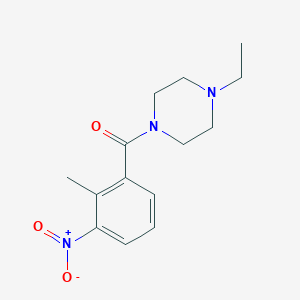
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzoyl group that is further substituted with a nitro and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE typically involves the reaction of 1-ethylpiperazine with 3-nitro-2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which (4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The piperazine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in research focused on understanding molecular mechanisms and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE can be compared with similar compounds such as:
1-Ethyl-4-{3-nitrobenzoyl}piperazine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Ethyl-4-{2-methylbenzoyl}piperazine:
1-Ethyl-4-{3-nitro-2-methylphenyl}piperazine: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-7-9-16(10-8-15)14(18)12-5-4-6-13(11(12)2)17(19)20/h4-6H,3,7-10H2,1-2H3 |
InChI-Schlüssel |
JGTPDLWGLKDLDG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















